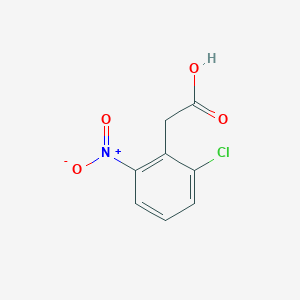

2-(2-Chloro-6-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHGBTRAQOAOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297296 | |

| Record name | (2-chloro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31912-08-0 | |

| Record name | NSC115141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Classical Synthetic Approaches for Arylacetic Acids

Traditional methods for preparing arylacetic acids often involve multi-step sequences that have been refined over decades. These approaches are reliable and built upon a deep understanding of reaction mechanisms.

One of the most direct conceptual routes to 2-(2-Chloro-6-nitrophenyl)acetic acid involves the electrophilic nitration of a pre-existing substituted phenylacetic acid. The starting material for this approach would be 2-Chlorophenylacetic acid . innospk.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org

The orientation of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring: the chloro group and the acetic acid side chain. The chlorine atom is an ortho-, para-directing deactivator, while the -CH₂COOH group is generally a weak ortho-, para-director. The challenge in this specific synthesis is achieving the desired 2,6-disubstitution pattern, as direct nitration may lead to a mixture of isomers, including the 2-chloro-4-nitrophenyl and 2-chloro-5-nitrophenyl derivatives. chemicalbook.com Separation of these isomers can be complex, often requiring chromatographic techniques. The synthesis of p-nitrophenylacetic acid from phenylacetic acid is a well-documented example of this type of transformation. orgsyn.org

| Precursor | Reagent | Product | Reference |

| Phenylacetic acid | HNO₃ / H₂SO₄ | p-Nitrophenylacetic acid | orgsyn.org |

| 2-Chlorophenylacetic acid | HNO₃ / H₂SO₄ | {2-chloro-5-nitrophenyl}acetic acid | chemicalbook.com |

A more controlled and versatile approach begins with a substituted nitrotoluene, such as 2-chloro-6-nitrotoluene (B1664060) . This method builds the acetic acid side chain onto the pre-functionalized aromatic ring. A prominent example of this strategy involves a malonic ester synthesis pathway. masterorganicchemistry.com

This process typically involves the following key steps:

Halogenation of the Toluene (B28343) Methyl Group: The starting 2-chloro-6-nitrotoluene is first subjected to radical halogenation, often using N-bromosuccinimide (NBS) or similar reagents, to form 2-chloro-6-nitrobenzyl halide (e.g., bromide or chloride).

Condensation with Diethyl Malonate: The resulting benzyl (B1604629) halide is then used to alkylate a nucleophile, such as the enolate of diethyl malonate . This reaction, a classic Sₙ2 substitution, forms a new carbon-carbon bond and yields diethyl (2-chloro-6-nitrophenyl)malonate . masterorganicchemistry.comorganicchemistrytutor.com

A related condensation strategy, demonstrated in the synthesis of other fluorinated arylacetic acids, involves the direct reaction of a highly activated nitroaryl compound (like 2,4,5-trifluoronitrobenzene ) with diethyl malonate in the presence of a strong base such as sodium hydroxide (B78521) or potassium hydroxide. google.com This nucleophilic aromatic substitution pathway could potentially be adapted for substrates where the halogen is sufficiently activated by the nitro group.

This section details the concluding steps of the malonic ester synthesis route described previously. organicchemistrytutor.compatsnap.com Once the substituted malonic ester, diethyl (2-chloro-6-nitrophenyl)malonate , is formed, it undergoes a two-step transformation to yield the final arylacetic acid. masterorganicchemistry.comstudysmarter.co.uk

Hydrolysis (Saponification): The diester is treated with an aqueous base (like sodium hydroxide) or acid (like sulfuric acid) and heated. organicchemistrytutor.comgoogle.com This step hydrolyzes both ester groups to form a dicarboxylic acid salt, which upon acidification yields the corresponding (2-chloro-6-nitrophenyl)malonic acid . stackexchange.com

Decarboxylation: The resulting malonic acid derivative is unstable to heat. Upon gentle heating, it readily loses a molecule of carbon dioxide (CO₂) to produce the final product, This compound . patsnap.comstackexchange.com This decarboxylation occurs readily because it proceeds through a stable six-membered cyclic transition state. stackexchange.com

This entire sequence, from the substituted toluene to the final acetic acid, is a powerful method for constructing arylacetic acids with precise substitution patterns. masterorganicchemistry.com

| Intermediate | Reaction | Product | Reference |

| Diethyl (2-chloro-6-nitrophenyl)malonate | 1. Hydrolysis (e.g., NaOH, H₂O, heat) 2. Acidification (e.g., HCl) | (2-chloro-6-nitrophenyl)malonic acid | organicchemistrytutor.compatsnap.com |

| (2-chloro-6-nitrophenyl)malonic acid | Decarboxylation (heat) | This compound | masterorganicchemistry.comstackexchange.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on efficiency, safety, and environmental sustainability. Advanced techniques are being explored to improve upon classical methods for synthesizing arylacetic acids and related compounds.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating a wide range of organic reactions. anton-paar.comyoutube.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. anton-paar.comnih.gov

While a specific microwave-assisted synthesis for This compound is not prominently documented, the principles are applicable to several steps in its synthesis. For instance:

Hydrolysis: The saponification of esters can be significantly expedited using microwave heating.

Condensation Reactions: Microwave irradiation has been successfully used to promote condensation and amidation reactions, often under solvent-free conditions. nih.govnih.gov

Heterocycle Synthesis: The rapid synthesis of various heterocycles using microwave heating has been demonstrated, showcasing its power in promoting complex transformations. uit.no

The ability to superheat solvents in sealed vessels allows reactions to be conducted at temperatures far above their atmospheric boiling points, which can dramatically shorten reaction times according to the Arrhenius law. anton-paar.com

A key goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Mechanochemistry, which involves initiating reactions by mechanical force (e.g., grinding or ball-milling), offers a powerful solvent-free alternative to traditional solution-phase synthesis. youtube.com

This approach has several advantages:

Reduced Waste: It eliminates the need for large volumes of solvent, significantly lowering the environmental impact (E-factor) of a chemical process. omicsonline.org

Enhanced Reactivity: In some cases, reactions can be faster and more efficient than in solution. rsc.org

Overcoming Solubility Issues: Reactants that are not soluble in a common solvent can be effectively mixed and reacted in the solid state. youtube.com

Mechanochemical methods have been successfully applied to a variety of reactions relevant to the synthesis of the target molecule's precursors, including amidation from carboxylic acids and the synthesis of various organic compounds. omicsonline.orgacs.org A solvent-free, mechanochemical approach could potentially be developed for the condensation of a 2-chloro-6-nitrobenzyl halide with a malonate salt or for other steps, providing a more sustainable manufacturing route. rsc.orgrsc.org

Enzymatic Synthesis and Biotransformations for Related Compounds

While traditional chemical synthesis dominates the production of nitrophenylacetic acid derivatives, the field of biocatalysis offers alternative, albeit less documented, routes for related compounds. Research into the microbial metabolism of nitrophenyl-carboxylic acids indicates that certain microorganisms possess enzymatic machinery capable of transforming these molecules. nih.gov For instance, studies have explored the bacterial oxidation of compounds like p-nitrobenzoic acid, suggesting pathways for nitro group reduction or modification. nih.gov

Enzymatic approaches, such as the regioselective removal of acetyl groups using esterases, have been successfully applied in the synthesis of phosphorylated sugar derivatives like 2-acetamido-2-deoxy-D-mannose-6-phosphate. nih.gov This highlights the potential for enzymes to perform specific transformations on complex molecules, which could theoretically be applied to intermediates in the synthesis of this compound analogs to achieve desired functional group manipulations under mild conditions. However, specific enzymatic routes for the direct synthesis of this compound are not extensively reported in the literature, making it an area for future exploration.

Key Precursors and Synthetic Intermediates in the Formation of this compound and Analogs

The construction of the this compound molecule is fundamentally dependent on the availability and reactivity of specific precursors. The following sections detail the critical starting materials and intermediates that enable its synthesis.

Substituted nitrotoluenes are foundational starting materials for producing a variety of nitrophenylacetic acids. Specifically, 2-Chloro-6-nitrotoluene serves as a key precursor. innospk.comnih.gov This compound, a light yellow crystalline solid, contains the necessary chloro and nitro groups in the correct ortho orientation relative to the methyl group, which will ultimately be converted into the acetic acid side chain. innospk.comnih.gov

The industrial significance of 2-chloro-6-nitrotoluene is underscored by its application in the synthesis of agrochemicals, such as the herbicide Quinclorac. innospk.com Its synthesis often involves the chlorination of o-nitrotoluene using a catalyst like iron. prepchem.comnih.gov The properties of this precursor are crucial for its reactivity in subsequent synthetic steps.

Table 1: Physicochemical Properties of 2-Chloro-6-nitrotoluene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 83-42-1 | innospk.com |

| Molecular Formula | C₇H₆ClNO₂ | innospk.comchemscene.com |

| Molecular Weight | 171.58 g/mol | innospk.comchemscene.com |

| Appearance | Light yellow crystalline solid | innospk.com |

| Melting Point | 34-36 °C | innospk.com |

| Boiling Point | 238 °C | prepchem.com |

| Purity | ≥99.0% | innospk.com |

Patents describe methods where related substituted nitrotoluenes, such as 2-chloro-4-bromo-6-nitrotoluene, are used to synthesize analogs like 4-bromo-2-nitrophenylacetic acid. google.comgoogle.com The process can involve reaction with sodium metal to form a benzyl sodium intermediate, which is then carboxylated using carbon dioxide. google.comgoogle.com

In certain synthetic routes, nitrotoluenes are first converted into 2-Nitrophenylpyruvic acid derivatives. researchgate.netnih.gov These pyruvic acids serve as versatile intermediates. The synthesis of 2-nitrophenylpyruvic acid can be achieved through the condensation of 2-nitrotoluenes with oxalates in the presence of a base. researchgate.net

Once formed, these pyruvic acid derivatives can be transformed into the desired acetic acid. More broadly, they are valuable in the synthesis of various heterocyclic structures. For example, the reduction of 2-nitrophenylacetic acids, which can be derived from their pyruvic acid precursors, can lead to the formation of oxindoles. thieme-connect.com The unavailability of these pyruvic acid intermediates has been noted as a limiting factor in the synthesis of certain complex molecules like 2-(indol-2-yl)benzimidazoles, highlighting their importance in the synthetic chain. researchgate.net

In the broader context of synthesizing nitroaromatic compounds, including analogs of this compound, nitroanilines and their protected forms are crucial precursors. jcbsc.orgresearchgate.net Direct nitration of aniline (B41778) is often problematic as the amino group is susceptible to oxidation by the nitrating mixture. byjus.com

To circumvent this, the amino group is typically protected by acetylation, forming an acetanilide. blogspot.comazom.com For instance, N-phenylacetamide (acetanilide) is nitrated using a mixture of nitric and sulfuric acid to produce p-nitroacetanilide. jcbsc.orgresearchgate.netbyjus.com The acetamido group (-NHCOCH₃) is an ortho-, para-director, and protecting it prevents oxidation and allows for controlled nitration. byjus.com Following the introduction of the nitro group, the protecting acetyl group can be removed via hydrolysis to yield the corresponding p-nitroaniline . byjus.comresearchgate.net This general strategy is fundamental in the synthesis of many nitro-substituted aromatic amines, which can then be further modified, for example through Sandmeyer reactions, to introduce other substituents like chlorine, making them relevant to the synthesis of a wide array of functionalized nitroaromatics. nih.gov

Chemical Transformations and Reaction Mechanisms

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in nucleophilic acyl substitution reactions.

Esterification Reactions

The conversion of 2-(2-chloro-6-nitrophenyl)acetic acid into its corresponding esters is a fundamental transformation, typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process. To drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, with a Dean-Stark apparatus. organicchemistrytutor.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation furnishes the ester product and regenerates the acid catalyst. researchgate.net

Derivatives of the related 2-nitrophenylacetic acid are utilized in organic synthesis as protecting groups for alcohols through esterification. libretexts.org This ester linkage can later be selectively cleaved under specific reductive conditions. libretexts.org

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-(2-chloro-6-nitrophenyl)acetate |

| Ethanol | HCl | Ethyl 2-(2-chloro-6-nitrophenyl)acetate |

| Isopropanol | H₂SO₄ | Isopropyl 2-(2-chloro-6-nitrophenyl)acetate |

Amidation Reactions

The carboxylic acid moiety can be converted into an amide through reaction with an amine. While direct reaction is possible, it typically requires high temperatures. More commonly, the carboxylic acid is first activated with a coupling agent to enhance its reactivity.

A more advanced and efficient strategy is reductive amidation. This approach utilizes the nitroarene itself as a precursor to the amine. pressbooks.pub In this one-pot reaction, the nitro group of a nitroarene is reduced in situ to an amine, which then couples with an activated carboxylic acid derivative. For instance, acyl saccharins can be used as activated partners for the amidation of nitroarenes in the presence of a reducing system like Fe/NH₄Cl or H₂ with a Pd/C catalyst. researchgate.net This methodology is notable for its sustainability and broad substrate scope, accommodating various functional groups. researchgate.net The reaction proceeds smoothly in aqueous media, often providing excellent yields without the need for chromatographic purification. researchgate.net

| Amine Source (Post-Reduction) | Coupling Partner | Catalyst System | Product |

| 4-Methoxyaniline (from 1-methoxy-4-nitrobenzene) | Acyl Saccharin | Pd/C, H₂ | N-(4-methoxyphenyl)-2-(2-chloro-6-nitrophenyl)acetamide |

| Aniline (B41778) (from nitrobenzene) | Acyl Saccharin | Fe, NH₄Cl | N-phenyl-2-(2-chloro-6-nitrophenyl)acetamide |

Reactivity of the Nitro Group

The electron-withdrawing nitro group (-NO₂) profoundly influences the reactivity of the aromatic ring and is itself a site for significant chemical transformations.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to a primary amine (-NH₂) is one of the most important reactions of nitroaromatic compounds, providing a gateway to a wide variety of further chemical modifications. nih.gov A plethora of reducing agents can accomplish this transformation. vaia.com

Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method. Reagents include hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. organic-chemistry.orgnih.gov For substrates containing halogen substituents, Raney nickel is often preferred over Pd/C to minimize the risk of hydrodehalogenation (loss of the chlorine atom). nih.gov

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and effective method. Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid. vaia.comorganic-chemistry.org Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups to amines, often in the presence of other reducible functional groups. nih.gov

Partial reduction of the nitro group can also be achieved. Using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (B1172632) derivative (R-NHOH). organic-chemistry.org For the related 2-nitrophenylacetic acid, complete reduction to the aniline derivative is followed by a rapid intramolecular cyclization to form a lactam. libretexts.org

| Reagent / Catalyst | Conditions | Primary Product | Notes |

| H₂ / Raney Nickel | - | 2-Amino-6-chlorophenylacetic acid | Preferred for halogenated compounds to avoid dehalogenation. nih.gov |

| Fe / Acetic Acid | Reflux | 2-Amino-6-chlorophenylacetic acid | A mild and common method for nitro group reduction. organic-chemistry.org |

| SnCl₂ | Ethanol | 2-Amino-6-chlorophenylacetic acid | Provides a mild, pH-neutral reduction. vaia.com |

| Zn / NH₄Cl | Aqueous | 2-Chloro-6-(hydroxyamino)phenylacetic acid | Results in partial reduction to the hydroxylamine. organic-chemistry.org |

Formation of Meisenheimer Complexes in Nitroaromatic Systems

Nitro-substituted aromatic rings are electron-deficient and are thus susceptible to nucleophilic attack. This can lead to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The formation of these complexes is a key step in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

The presence of the strongly electron-withdrawing nitro group is crucial, as it stabilizes the negative charge of the intermediate through resonance. doubtnut.comyoutube.com In the case of this compound, a strong nucleophile can attack the aromatic ring, forming a Meisenheimer complex. The stability of this intermediate is enhanced by the ortho-nitro group, which can delocalize the negative charge. This complex formation is often the initial step in the displacement of a leaving group on the ring. libretexts.org For example, studies on other nitroaromatic compounds have shown that hydride can act as a nucleophile to form such complexes, a process relevant to the mechanism of action of certain nitroaromatic drugs. youtube.com

Reactivity of the Halogen Moiety

The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strongly electron-withdrawing nitro group located ortho to the chlorine. tardigrade.in

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine. This attack is facilitated by the electron-deficient nature of the ring. The attack forms a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-nitro group. doubtnut.comyoutube.com

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion.

The presence of the nitro group in the ortho position is critical; it provides stabilization for the negatively charged intermediate, which is not possible if the group were in the meta position. libretexts.orgvaia.com Therefore, this compound can react with various nucleophiles, such as alkoxides, amines, or thiolates, to displace the chloride and form new substituted derivatives.

Nucleophilic Substitution Pathways

The reactivity of the chlorine atom in this compound towards nucleophilic aromatic substitution (SNAr) is significantly enhanced by the presence of the nitro group at the ortho position. Electron-withdrawing groups, particularly nitro groups located at the ortho and para positions relative to a leaving group like chlorine, activate the aryl halide towards nucleophilic attack. doubtnut.com This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. doubtnut.com

The general reactivity for nitro-substituted chlorobenzenes towards nucleophiles increases with the number of activating nitro groups. doubtnut.com For instance, the order of reactivity is typically 2,4,6-trinitrochlorobenzene > 2,4-dinitrochlorobenzene > 4-nitrochlorobenzene. doubtnut.comdoubtnut.com In the case of this compound, the nitro group at position 6 (ortho to the chlorine) and the carboxylic acid group at position 2 (also ortho) both contribute to the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by various nucleophiles.

Common nucleophiles used in such substitution reactions include alkoxides, amines, and thiolates. A patent for the synthesis of related 2-nitro-4-substituted phenylacetic acids describes the nucleophilic substitution of a halogen atom by cyanoacetate (B8463686) esters in an alkaline polar solvent medium. google.com This type of reaction underscores the feasibility of displacing the chloro group in this compound to synthesize a variety of derivatives.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Nitro Group Position | Increases reactivity at ortho/para positions | Stabilizes the intermediate carbanion (Meisenheimer complex) via resonance. doubtnut.com |

| Number of Nitro Groups | Increases reactivity | Additive electron-withdrawing and stabilizing effects. doubtnut.com |

| Leaving Group | F > Cl > Br > I (generally) | The rate-determining step is usually the attack of the nucleophile, not the C-X bond cleavage. |

| Nucleophile Strength | Stronger nucleophiles react faster | The reaction rate is dependent on the nucleophile concentration and strength. |

Transformations Involving Side-Chain Modifications

Oxidation of Alkyl and Related Substituents

The acetic acid side chain of this compound possesses a benzylic carbon atom, which is a key site for oxidative transformations. When an alkyl group is attached to an aromatic ring, it can be oxidized to a carboxylic acid by treatment with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orglibretexts.org

A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org The -CH₂COOH side chain in this compound meets this criterion. The oxidation would proceed by converting the -CH₂COOH group into a more highly oxidized state. The mechanism, while not fully elucidated, is understood to involve the initial breaking of a benzylic C-H bond, a process favored by the resonance stabilization of the resulting intermediate with the aromatic ring. libretexts.org In this specific molecule, such an oxidation could potentially lead to the formation of 2-chloro-6-nitro-α-oxo-benzeneacetic acid or further cleavage depending on the reaction conditions.

Complex Cyclization and Rearrangement Reactions

Reductive Cyclization to Form Related Oxindoles

A significant transformation of 2-(2-nitrophenyl)acetic acid and its derivatives is reductive cyclization to form oxindoles (a class of lactams). wikipedia.org This reaction involves the chemical reduction of the nitro group to an amino group (-NH₂), which then acts as an intramolecular nucleophile. The newly formed amine attacks the electrophilic carbonyl carbon of the adjacent acetic acid side chain, leading to cyclization and the elimination of a water molecule to form the five-membered lactam ring of the oxindole (B195798) skeleton.

For this compound, this sequence would yield 7-chlorooxindole. Various reducing agents can be employed for this purpose. Complete reduction using agents like H₂/Pd-C or Sn/HCl typically leads to the aniline, which readily cyclizes. youtube.com The process is a powerful method for synthesizing substituted oxindoles, which are important structural motifs in many biologically active compounds. wikipedia.org

Table 2: General Scheme for Reductive Cyclization

| Starting Material | Reaction Steps | Product |

|---|

Intramolecular Rearrangements in Aromatic Systems

While direct intramolecular rearrangements of this compound are not widely reported, its derivatives, particularly the oxindoles formed via reductive cyclization, can undergo further skeletal rearrangements. For example, studies have shown that oxindole derivatives can be converted to different heterocyclic scaffolds through oxidative fragmentation and rearrangement sequences. nih.gov These transformations often involve cleavage of the indole (B1671886) C₂-C₃ bond and subsequent rearrangement to form quinoline (B57606) or other aniline derivatives. nih.gov Such pathways demonstrate the potential for complex molecular restructuring originating from the this compound framework after initial cyclization.

Stereochemical Considerations in Derivatives

The structure of this compound is achiral. However, its derivatives can be synthesized to incorporate chirality, leading to stereoisomers with distinct properties.

One common strategy involves the derivatization of the carboxylic acid group with a chiral auxiliary. For instance, in the synthesis of a complex molecule, 2-nitrophenylacetic acid was protected by forming an ester with menthol, a chiral alcohol. wikipedia.org This process creates a diastereomeric mixture that can potentially be separated or used in subsequent diastereoselective reactions, allowing for the control of stereochemistry in the final product.

Furthermore, the 2,6-disubstituted pattern on the phenyl ring of derivatives of this compound can lead to a form of stereoisomerism known as atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If the nitro group is reduced and converted into a bulky substituent, the rotation around the N-C aryl bond can be restricted, giving rise to stable, separable enantiomers (N-C axial chirality). The catalytic enantioselective synthesis of N-C axially chiral sulfonamides from related 2,6-disubstituted anilines has been successfully demonstrated using chiral palladium catalysts. nih.gov This highlights a sophisticated stereochemical aspect relevant to the derivatives of this compound. The synthesis of α-branched α-hydroxy acids, which are chiral, can also be achieved stereoselectively from phenylacetic acid precursors, demonstrating another route to chiral derivatives. researchgate.net

Spectroscopic Analysis and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is fundamental for identifying the functional groups and fingerprint vibrations of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

Mass Spectrometry Techniques

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its structure.

LC-MS analysis would provide the retention time of the compound under specific chromatographic conditions and its mass-to-charge ratio (m/z). This is particularly useful for analyzing the compound within a mixture or for confirming its purity. The ionization source used would influence the observed ions, with common adducts such as [M+H]⁺ or [M-H]⁻ being expected.

For GC-MS analysis, the compound would likely need to be derivatized (e.g., esterification of the carboxylic acid) to increase its volatility. The resulting chromatogram would show a peak at a specific retention time, and the associated mass spectrum would reveal the molecular ion and a characteristic fragmentation pattern. This pattern provides structural information based on the stability of the resulting fragments.

ESI-MS is a soft ionization technique ideal for polar molecules like carboxylic acids. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 216.0058 (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 213.9913 would be prominent. Analysis of the fragmentation pattern induced in the mass spectrometer (MS/MS) would yield further structural details.

A data table for predicted mass spectrometry peaks is presented below, though it is based on theoretical calculations rather than experimental data.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 216.0058 |

| [M+Na]⁺ | 237.9878 |

| [M-H]⁻ | 213.9913 |

Note: These are theoretical values and may differ from experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule.

The UV-Vis spectrum of 2-(2-Chloro-6-nitrophenyl)acetic acid would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The chromophore is the substituted benzene (B151609) ring, with the nitro and chloro groups influencing the energy levels of the molecular orbitals. The nitro group, in particular, is a strong chromophore and would be expected to produce significant absorption in the UV region. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties. The solvent used for the analysis can influence the spectrum by stabilizing the ground or excited states to different extents, leading to shifts in λmax. However, specific experimental data on the electronic transitions and transmittance for this compound are not documented in available literature.

Analysis of Chromophore Structure and Shifts in Derivatives

The primary chromophore in this compound is the nitrophenyl group. The nitro group (-NO2) and the chlorine atom (-Cl) attached to the benzene ring act as auxochromes that influence the absorption characteristics of the benzene ring. The electronic transitions in the benzene ring, typically observed in the ultraviolet-visible (UV-Vis) region, are affected by these substituents.

The nitro group is a strong electron-withdrawing group and is known to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. The chlorine atom, while also electron-withdrawing through its inductive effect, has lone pairs of electrons that can participate in resonance, which can also influence the absorption spectrum. The ortho positioning of both the chloro and nitro substituents, along with the acetic acid side chain, leads to steric hindrance which can affect the planarity of the molecule and, consequently, its electronic spectrum.

In derivatives of this compound, such as its esters or amides, shifts in the absorption maxima would be expected. For instance, conversion of the carboxylic acid group to an ester, like methyl 2-(2-chloro-6-nitrophenyl)acetate, would likely result in minor shifts in the UV-Vis absorption bands due to the change in the electronic environment around the carbonyl group, which is in conjugation with the phenyl ring.

Spectroscopic data for related nitrophenyl compounds further illustrate these principles. For example, 2-nitrophenylacetic acid, which lacks the chloro substituent, serves as a useful comparison. sigmaaldrich.comnih.gov Its derivatives are known to be important in various synthetic applications. pressbooks.pub The introduction of a chlorine atom, as in 2-(2-chloro-4-nitrophenyl)acetic acid, alters the electronic and steric environment, which would be reflected in its spectroscopic data. sigmaaldrich.comuni.lu

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C-Cl stretch (in the fingerprint region), and the C-H and C=C stretches of the aromatic ring. pressbooks.pub

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments in the molecule. In the ¹H NMR spectrum, distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the acidic proton of the carboxyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro groups.

Elemental Composition Analysis

The elemental composition of a compound is fundamental to its identification and characterization. For this compound, the molecular formula is C₈H₆ClNO₄. appchemical.com This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms.

From the molecular formula, the molecular weight can be calculated. The molecular weight of this compound is approximately 215.59 g/mol . appchemical.com This value is crucial for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.

The elemental composition can be expressed in terms of the percentage by mass of each element in the compound. The theoretical elemental composition is as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 44.57 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.81 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.44 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.50 |

| Oxygen | O | 16.00 | 4 | 64.00 | 29.68 |

| Total | 215.60 | 100.00 |

This data is essential for confirming the identity and purity of the compound through techniques such as combustion analysis.

Analytical Methodologies and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-(2-Chloro-6-nitrophenyl)acetic acid from potential impurities and matrix components. The choice of technique depends on the sample complexity, required sensitivity, and analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development typically begins with reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. researchgate.net

Initial method development involves screening various parameters to achieve optimal separation. A C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net For acidic compounds like this compound, acidifying the mobile phase with formic acid, phosphoric acid, or acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.netsielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute compounds with a range of polarities and to shorten the analysis time. researchgate.net Detection is commonly performed using a UV detector, as the nitro-aromatic structure of the compound allows for strong absorbance at specific wavelengths. sielc.com For related compounds, detection wavelengths around 225 nm have been utilized. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenylacetic Acid Derivatives

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress analyte ionization, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 10% to 90% B over 10 minutes | Ensures elution of both polar and non-polar components within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. researchgate.net |

| Injection Volume | 10-20 µL | Typical injection volume for analytical HPLC. researchgate.net |

| Column Temperature | 25-30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | UV at 225 nm or Diode Array Detector (DAD) | The aromatic ring and nitro group provide strong UV absorbance for sensitive detection. |

This table represents a typical starting point for method development. Actual conditions would require empirical optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. A method for a similar compound, (2-Nitrophenoxy)acetic acid, notes that smaller 3 µm particle columns are available for faster UPLC applications, which can be scaled from HPLC methods. sielc.com

The principles of UPLC method development are analogous to HPLC, but the system operates at much higher pressures. The enhanced efficiency of UPLC columns leads to sharper and narrower peaks, which allows for the separation of closely related impurities and a lower limit of detection. The reduced run times significantly increase sample throughput, making UPLC a preferred method for high-volume analytical laboratories.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet.

To overcome these limitations, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or ethyl ester. EPA Method 8091, designed for nitroaromatics, uses GC with an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. epa.gov Therefore, an esterified derivative of this compound would be highly responsive to ECD detection. The GC method would involve a capillary column, such as a DB-5, and temperature programming to ensure the elution of the derivatized analyte. epa.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. nih.gov For carboxylic acids, derivatization is employed to increase volatility for GC analysis or to enhance detectability for HPLC analysis, particularly when dealing with complex matrices or trace-level concentrations. nih.govresearchgate.net

Nitro-substituted phenylhydrazines (NPHs), such as 2-nitrophenylhydrazine (B1229437) (2-NPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH), are effective reagents for the derivatization of carboxylic acids prior to HPLC analysis. nih.govnih.gov The reaction involves coupling the NPH to the carboxylic acid group, typically facilitated by a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

This process forms a hydrazide derivative that possesses a strong chromophore (the nitrophenyl group). This is highly advantageous for UV-Visible detection. For instance, derivatives of 2-NPH absorb strongly in the near-visible region (e.g., 392 nm), an area of the spectrum where most endogenous matrix components and drug substances have very weak absorbance. nih.gov This shift to a longer wavelength significantly enhances selectivity and sensitivity by minimizing interference from the sample matrix. nih.govresearchgate.net The resulting derivatives are stable and exhibit good chromatographic behavior on reversed-phase columns. slu.se

To ensure the derivatization reaction is complete, reproducible, and free from significant side products, several key parameters must be carefully optimized.

Reagent Concentration: The concentrations of both the derivatizing agent (e.g., NPH) and the coupling agent (e.g., EDC) must be optimized. An excess of the reagents is typically used to drive the reaction to completion, but excessively high concentrations can lead to interfering side products and increased background noise. nih.gov

Solvent Ratio: The reaction is often performed in a mixture of an organic solvent (like acetonitrile) and water. The ratio of these solvents affects the solubility of the reactants and the reaction kinetics. For the derivatization of halogenated carboxylic acids with 2-NPH, an acetonitrile-water ratio of 70:30 has been used successfully. nih.gov

Reaction Time and Temperature: The time and temperature required to achieve complete derivatization must be determined. Reactions are often performed under mild conditions to prevent degradation of the analyte or derivative. For example, complete reaction with 2-NPH has been achieved at room temperature for 2 hours, while other derivatizations may be carried out at temperatures like 40-60°C for 30-60 minutes. nih.govresearchgate.net

pH: The pH of the reaction medium is critical, especially when using pH-dependent coupling agents like EDC. The activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions (pH 4.5-6.0). nih.gov However, some derivatization methods for halogenated acids have specifically avoided catalysts like pyridine, which can cause unwanted side reactions such as dechlorination. nih.gov

Table 2: Key Parameters for Optimization of Carboxylic Acid Derivatization

| Parameter | Typical Range/Condition | Purpose and Considerations | Source |

| Derivatizing Agent | 2-Nitrophenylhydrazine (2-NPH) | Introduces a strong chromophore for enhanced UV/Vis detection. | nih.gov |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid group to facilitate reaction with the hydrazine. | nih.govnih.gov |

| Solvent System | Acetonitrile-Water (e.g., 70:30 v/v) | Solubilizes reactants and facilitates the reaction. The ratio must be optimized. | nih.gov |

| Reaction Temperature | Room Temperature to 60 °C | Balances reaction rate with the stability of reactants and products. | nih.gov |

| Reaction Time | 30 minutes to 2 hours | Must be sufficient for the reaction to go to completion. | nih.gov |

| pH Control | pH 4.5 - 6.0 (if applicable) | Optimizes the efficiency of the EDC coupling reaction. | nih.gov |

Method Validation and Performance Evaluation

For any analytical method to be considered reliable and suitable for its intended purpose, such as quality control, it must undergo a thorough validation process as per guidelines established by the International Council for Harmonisation (ICH). pensoft.netgsconlinepress.com This process verifies that the method's performance characteristics are acceptable for the analysis of this compound. While specific validation data for this exact compound is not publicly available, the following sections describe the standard parameters that would be assessed.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD : The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for the quantification of impurities.

These limits are typically established by analyzing a series of diluted solutions of the derivatized this compound. The values can be calculated based on the standard deviation of the response and the slope of the calibration curve. For illustrative purposes, typical LOD and LOQ values for a related analytical method are presented below. jchr.org

Table 1: Illustrative LOD & LOQ Determination Note: The following data is for a representative analytical method and not specific to this compound.

| Parameter | Method | Typical Value |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (S/N ≈ 3) | 8.2 µg/mL |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (S/N ≈ 10) | 24.9 µg/mL |

Precision (Relative Standard Deviation) and Accuracy (Recovery) Assessments

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assessed on different days, or with different analysts or equipment.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

For pharmaceutical analysis, the acceptance criteria are stringent. For an assay of a drug substance, the %RSD for precision should typically be no more than 2%, and accuracy should be within 98.0% to 102.0%. pensoft.net

Table 2: Illustrative Precision and Accuracy Assessment Note: The following data is for a representative analytical method and not specific to this compound.

| Parameter | Level | Acceptance Criteria | Illustrative Result |

| Precision | |||

| Repeatability | %RSD of 6 replicates | ≤ 2.0% | 0.52% |

| Intermediate Precision | %RSD across days/analysts | ≤ 2.0% | 0.61% |

| Accuracy | |||

| Recovery at 80% | % Recovery | 98.0% - 102.0% | 99.5% |

| Recovery at 100% | % Recovery | 98.0% - 102.0% | 100.3% |

| Recovery at 120% | % Recovery | 98.0% - 102.0% | 101.1% |

Applications in Purity Assessment and Impurity Profiling (Focus on Analytical Methods)

A validated HPLC-DAD method is a powerful tool for assessing the purity of this compound and for impurity profiling. pensoft.net Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. These impurities can originate from the manufacturing process (e.g., starting materials, by-products, intermediates) or from degradation of the substance over time.

The analytical method is applied to separate the main peak of the this compound derivative from all other impurity peaks. The high selectivity achieved through derivatization and wavelength selection is crucial for resolving structurally similar impurities.

The DAD provides spectral information that can help in the initial identification of an impurity by comparing its UV-Vis spectrum to that of known standards. The validated method allows for the accurate quantification of any detected impurity relative to the main compound. Regulatory guidelines set strict thresholds for the reporting, identification, and qualification of impurities, making these validated analytical methods essential for ensuring the quality and safety of the final product. pensoft.net

Environmental Fate, Transport, and Degradation Research

Biodegradation Pathways

Microorganisms play a crucial role in breaking down complex organic molecules. The presence of both a chlorine atom and a nitro group on the aromatic ring makes these compounds generally resistant to degradation. researchgate.net However, specific microbial strains have evolved metabolic capabilities to utilize such compounds.

The genus Rhodococcus is well-known for its remarkable metabolic versatility and its ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated and nitrated aromatic hydrocarbons. nih.govresearchgate.net While direct studies on 2-(2-Chloro-6-nitrophenyl)acetic acid are not available, research on related compounds provides significant insights.

A notable example is the degradation of 2-chlorotoluene (B165313) by Rhodococcus sp. strain OCT 10. This strain is capable of completely mineralizing 2-chlorotoluene, along with other compounds like 2-bromotoluene (B146081) and o-xylene. nih.govresearchgate.netsigmaaldrich.com The degradation proceeds via an initial attack on the aromatic ring, a common strategy for this bacterial genus. nih.gov Studies with other Rhodococcus strains, such as Rhodococcus sp. strain 21391, have demonstrated high efficiency in degrading p-nitrophenol (PNP), a related nitroaromatic compound. nih.gov This particular strain utilizes the 1,2,4-benzenetriol (B23740) (BT) pathway for PNP degradation. nih.gov Another novel species, Rhodococcus tibetensis, has shown the ability to degrade p-nitrophenol and malathion (B1675926) even at low temperatures. nih.gov

The broad substrate specificity of enzymes from Rhodococcus species suggests a potential for the degradation of more complex molecules like this compound. nih.govnih.gov

| Compound | Rhodococcus Strain | Key Findings | Reference |

|---|---|---|---|

| 2-Chlorotoluene | Rhodococcus sp. OCT 10 | Complete mineralization. The pathway does not involve side-chain oxidation. | nih.govresearchgate.net |

| p-Nitrophenol (PNP) | Rhodococcus sp. 21391 | Efficient mineralization via the 1,2,4-benzenetriol pathway. | nih.gov |

| p-Nitrophenol (4-NP) | Rhodococcus tibetensis FXJ9.536 | Degradation observed at both 10°C and 28°C. | nih.gov |

| Gaseous 2-Chlorotoluene | Rhodococcus sp. OCT2, OCT9, OCT10, OCT14 | Effective mineralization in biotrickling filters, demonstrating real-world application potential. | nih.gov |

Identifying the intermediate products of biodegradation is key to understanding the metabolic pathway.

In the degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10, the central intermediate has been identified as 4-chloro-3-methylcatechol . nih.govresearchgate.netsigmaaldrich.com This catechol derivative is subsequently processed through the meta-cleavage pathway, where the aromatic ring is opened, leading to further breakdown. nih.govsigmaaldrich.com

For nitrophenyl compounds, the initial steps often involve the reduction of the nitro group. The complete reduction of 2-nitrophenylacetic acid, a close analog lacking the chlorine atom, yields anilines that can subsequently cyclize to form lactams. wikipedia.org The degradation of p-nitrophenol by Rhodococcus sp. 21391 proceeds through a two-component p-nitrophenol monooxygenase, leading to the formation of 1,2,4-benzenetriol . nih.gov In the degradation of other phenylacetic acids, such as 4-hydroxyphenylacetic acid, by Pseudomonas putida, the pathway involves the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which is then cleaved by a dioxygenase. nih.gov The final products of this pathway are common cellular metabolites like pyruvate and succinate . nih.gov The aerobic degradation pathway of phenylacetic acid itself ultimately breaks down the compound into succinyl-CoA and acetyl-CoA . researchgate.net

| Original Compound | Microorganism | Identified Intermediates/Metabolites | Reference |

|---|---|---|---|

| 2-Chlorotoluene | Rhodococcus sp. OCT 10 | 4-Chloro-3-methylcatechol | nih.govsigmaaldrich.com |

| p-Nitrophenol | Rhodococcus sp. 21391 | 1,2,4-Benzenetriol (BT) | nih.gov |

| 4-Hydroxyphenylacetic Acid | Pseudomonas putida | 3,4-Dihydroxyphenylacetic acid, Pyruvate, Succinate | nih.gov |

| Phenylacetic Acid | Pseudomonas putida, Escherichia coli | Succinyl-CoA, Acetyl-CoA | researchgate.net |

Cometabolism is a process where a microorganism transforms a compound (like a pollutant) without deriving energy or nutrients from it. dtic.mil This process is often facilitated by enzymes with broad specificity that are produced for the metabolism of a primary growth substrate. dtic.mil

This mechanism is particularly relevant for highly substituted and recalcitrant compounds. For chlorinated nitroaromatic compounds, the presence of electron-withdrawing chloro and nitro groups makes them resistant to the initial oxidative attack required for many aerobic degradation pathways. researchgate.net Cometabolism offers an alternative route for transformation. For instance, monooxygenase enzymes, induced by growth substrates like methane (B114726) or toluene (B28343), can catalyze the initial oxidation of chlorinated solvents like trichloroethylene (B50587) (TCE). dtic.milmdpi.com

A study on Rhodococcus erythropolis demonstrated the cometabolic conversion of ketoprofen. nih.gov While not a chlorinated nitroaromatic, this finding underscores the cometabolic potential within the Rhodococcus genus. The process often involves the initial reduction of the nitro group into an amino group, which makes the aromatic ring more susceptible to subsequent enzymatic attack. researchgate.net

Abiotic Degradation Processes

In addition to microbial activity, environmental factors such as water and sunlight can contribute to the breakdown of chemical compounds.

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. For compounds like this compound, the primary site for potential hydrolysis would be the carboxylic acid group, though this is generally stable.

Studies on related esters, such as p-nitrophenyl trifluoroacetate, show that hydrolysis proceeds via the formation of a tetrahedral intermediate after the addition of water to the carbonyl group. mdpi.com The efficiency of this reaction is highly dependent on the stability of the leaving group. mdpi.com The p-nitrophenoxide ion is a relatively weak base, making it a good leaving group and facilitating the hydrolysis of its corresponding esters. mdpi.com While this compound is an acid and not an ester, this principle would apply to any ester derivatives it might form in the environment. The hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid using sulfuric acid is a known synthetic route, highlighting the conditions under which related structures can be hydrolyzed. orgsyn.org

Photolysis is the decomposition of molecules by light. The nitroaromatic structure suggests that this compound could be susceptible to photolytic degradation.

Research on the photocatalytic degradation of sulfonamides, which also involves aromatic rings, shows that the process can lead to the cleavage of bonds and the formation of intermediates like sulfanilamide (B372717) and heterocyclic amines. mdpi.com The process often involves hydroxylation of the aromatic ring. mdpi.com

Studies on the photocatalytic degradation of other chlorinated aromatic compounds in the presence of a catalyst like titanium dioxide (TiO₂) have shown that this process can be effective even when direct photolysis (degradation by light alone) is negligible. For example, the degradation of chlorobenzene (B131634) in the presence of persulfate activated by UV light was found to be effective, with hydroxyl radicals (•OH) playing a major role in the degradation process. researchgate.net The formation of hydroxylated byproducts is a common feature of such advanced oxidation processes. mdpi.com

Environmental Persistence and Recalcitrance Considerations

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biological and chemical breakdown. For this compound, its molecular structure—a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and an acetic acid side chain—suggests a degree of recalcitrance. The presence of a chlorine atom and a nitro group on the aromatic ring generally increases the resistance of a compound to microbial degradation. nih.gov

Halogenated and nitroaromatic compounds are often more persistent than their unsubstituted counterparts. The electron-withdrawing nature of the nitro group and the halogen can make the aromatic ring less susceptible to oxidative attack by microbial enzymes. Studies on related chloroacetic acids have shown varying residence times in aquatic environments, indicating that the number and position of chlorine atoms can significantly influence persistence. nih.gov For instance, trichloroacetic acid has a longer residence time than dichloroacetic acid and monochloroacetic acid. nih.gov While direct experimental data for this compound is not available, the combined presence of both chloro and nitro substituents points towards a likelihood of increased environmental persistence compared to simpler phenylacetic acids.

Computational Prediction of Environmental Behavior

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. epa.govecetoc.org These models use the chemical's structure to estimate its properties and behavior. The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used set of such models. epa.gov

The BIOWIN™ program within EPI Suite™ estimates the probability and rate of biodegradation. epa.gov For this compound, these models would analyze the structural fragments to predict its susceptibility to microbial breakdown. The presence of the chloro and nitro groups is expected to result in a prediction of slow biodegradation.

The model's output typically includes a qualitative assessment (e.g., "recalcitrant") and a quantitative estimate of the biodegradation half-life in different environmental media (e.g., water, soil). These predictions are based on a vast database of experimentally determined biodegradation rates for a wide range of chemicals.

Table 1: Predicted Biodegradation Half-lives for this compound

| Environmental Compartment | Predicted Biodegradation Half-life | Model Used |

|---|---|---|

| Water | Weeks to Months | BIOWIN™ (EPI Suite™) |

| Soil | Weeks to Months | BIOWIN™ (EPI Suite™) |

| Sediment | Months | BIOWIN™ (EPI Suite™) |

Disclaimer: The data in this table is predictive and generated based on computational modeling. It has not been experimentally verified.

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The BCFBAF™ program in EPI Suite™ predicts the bioconcentration factor (BCF), a key indicator of bioaccumulation potential in aquatic organisms. epa.gov This prediction is primarily based on the logarithm of the octanol-water partition coefficient (log Kow).

A higher log Kow value generally indicates a greater potential for a chemical to be taken up and stored in the fatty tissues of organisms. epa.gov For this compound, the predicted log Kow would be a critical input for the BCFBAF™ model. The model would then use this value, along with any structural correction factors, to estimate the BCF.

Table 2: Predicted Bioaccumulation Potential for this compound

| Parameter | Predicted Value | Model Used |

|---|---|---|

| Log Kow | 1.5 - 2.5 (Estimated Range) | KOWWIN™ (EPI Suite™) |

| Bioconcentration Factor (BCF) | Low to Moderate | BCFBAF™ (EPI Suite™) |

Disclaimer: The data in this table is predictive and generated based on computational modeling. It has not been experimentally verified.

The predicted low to moderate BCF suggests that while some uptake by aquatic organisms may occur, significant biomagnification through the food chain is less likely.

Advanced Research Directions and Future Perspectives

Development of Stereoselective Synthetic Routes for Chiral Analogs

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For analogs of 2-(2-chloro-6-nitrophenyl)acetic acid, the chiral center would typically be the α-carbon of the acetic acid side chain. The development of stereoselective synthetic methods to produce such chiral analogs is a significant area of future research.

Current synthetic strategies for related chiral α-aryl acetic acids often rely on several key approaches that could be adapted for this specific compound:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or the kinetic resolution of a racemic mixture of the acid or its ester derivative using chiral catalysts could yield the desired enantiopure products.

Chiral Auxiliaries: Readily available and recoverable chiral auxiliaries can be attached to the acetic acid moiety. Subsequent diastereoselective alkylation or other modifications at the α-position, followed by the removal of the auxiliary, can provide access to the desired chiral acid. researchgate.net This method offers high levels of stereocontrol.

Enzymatic Resolution: Enzymes, such as lipases, are highly effective in catalyzing the stereoselective hydrolysis of esters or the esterification of acids. Applying this to a racemic ester of this compound could allow for the separation of the two enantiomers with high efficiency.

Organic nitro-compounds are valuable building blocks in a variety of synthetic transformations, including the formation of new carbon-carbon bonds. researchgate.net Stereoselective reactions involving the nitro group, such as the Henry (nitroaldol) reaction, could be exploited to build chiral backbones that are later converted to the target acid. nih.gov The challenge lies in controlling both regioselectivity and stereoselectivity, which remains a fertile ground for methodological innovation. nih.gov

Rational Design and Synthesis of Novel Derivatives for Specific Chemical Applications

The structural framework of this compound is a promising starting point for the rational design of new molecules with tailored properties. The electron-withdrawing nature of the substituents significantly influences the electronic properties of the phenyl ring and the acidity of the carboxylic group, which can be fine-tuned to achieve specific functions.

Future research will likely focus on creating libraries of derivatives by systematically modifying different parts of the molecule:

Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or hydrazones can dramatically alter the molecule's physicochemical properties and biological activity. For example, benzamide (B126) derivatives of related nitrobenzoic acids have been investigated as potential antidiabetic agents. nih.gov

Alteration of the Phenyl Ring Substituents: The chloro and nitro groups can be replaced or supplemented with other functional groups (e.g., fluoro, bromo, cyano, sulfonyl) to modulate electronic effects, steric hindrance, and potential binding interactions with biological targets.

Use as a Synthetic Intermediate: The compound can serve as a key intermediate for synthesizing more complex heterocyclic structures. Reductive cyclization of the nitro group with the acetic acid side chain is a known strategy for producing lactams, which are prevalent in many biologically active molecules. wikipedia.org

The table below outlines potential derivative classes and their target applications, based on research into analogous compounds.

| Derivative Class | Potential Modification | Target Chemical Application | Rationale / Related Research |

| Amides & Esters | Reaction of the carboxylic acid with various amines or alcohols. | Enzyme Inhibitors | Phenylacetic acid derivatives are scaffolds for COX-II inhibitors. nih.govacs.org |

| Heterocycles | Intramolecular cyclization via reduction of the nitro group. | Novel Scaffolds | Reductive cyclization of 2-nitrophenylacetic acids is a known route to lactams and other heterocycles. wikipedia.org |

| Sulfonamides | Introduction of a sulfamoyl group onto the phenyl ring. | Antidiabetic Agents | Sulfamoyl benzamide derivatives have shown potential as glucokinase activators. nih.gov |

| Halogenated Analogs | Replacement of the chloro group with other halogens (F, Br, I). | Antimicrobial Agents | Halogenated aromatic compounds often exhibit antimicrobial properties. |

This rational design approach, guided by structure-activity relationship (SAR) studies, will be crucial in unlocking the full potential of this chemical scaffold.

Implementation of Sustainable and Green Chemistry Approaches in Industrial-Scale Synthesis

As with any chemical of potential industrial interest, developing sustainable and environmentally benign manufacturing processes is a critical future objective. The principles of green chemistry can be applied to the synthesis of this compound and its derivatives to minimize waste, reduce energy consumption, and use less hazardous substances.

Key areas for future research in green synthesis include:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids. Recent studies have demonstrated successful catalyst-free reactions in water for related syntheses, highlighting the potential for eliminating organic solvents. acs.org

Catalysis: Developing highly efficient and recyclable catalysts (heterogeneous or homogeneous) to improve reaction rates and selectivity, thereby reducing energy inputs and downstream purification efforts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cycloaddition or condensation reactions.

Process Technology: Transitioning from traditional batch processing to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates (like nitro-compounds), and the potential for process automation and intensification, which are highly desirable for industrial-scale production. mdpi.com

A typical synthesis of a substituted nitrophenylacetic acid involves the hydrolysis of a corresponding nitrile precursor. orgsyn.org Greening this process could involve using solid acid catalysts instead of large volumes of mineral acids and developing methods for catalyst recycling and waste stream minimization.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize synthetic protocols, especially on an industrial scale, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques that can be integrated directly into reaction vessels (in-situ) provide a continuous stream of data without the need for sampling, allowing for precise process control.

Future research will focus on applying and refining these techniques for the synthesis of this compound:

FT-IR and Raman Spectroscopy: Both techniques provide detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com They can be used to track the disappearance of reactant functional groups (e.g., the nitrile in a precursor) and the appearance of the product's carboxylic acid group. Raman spectroscopy is particularly well-suited for aqueous reaction media. mdpi.com

UV-Vis Spectroscopy: This technique is effective for monitoring the concentration of chromophoric species. The nitrophenyl group in the target molecule has a strong UV absorbance, making UV-Vis spectroscopy a viable tool for tracking its concentration throughout a reaction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop and flow-tube NMR systems are emerging as powerful tools for in-line reaction analysis, offering unambiguous structural information and quantitative data on reaction kinetics and the formation of intermediates or byproducts.

The table below compares the applicability of these techniques for monitoring the synthesis.

| Spectroscopic Technique | Information Provided | Advantages for In-situ Monitoring | Potential Limitations |

| FT-IR Spectroscopy | Functional group analysis (e.g., C=O, -NO2, C-Cl) | High specificity for functional groups, rapid data acquisition. | Water absorption can interfere; requires specific probe materials (e.g., ATR). |

| Raman Spectroscopy | Molecular fingerprint, vibrational modes | Non-invasive, low interference from water, suitable for solids and liquids. mdpi.com | Weaker signal than IR; fluorescence can be an issue for some compounds. |

| UV-Vis Spectroscopy | Concentration of conjugated/chromophoric species | High sensitivity, relatively low cost, simple setup. mdpi.commdpi.com | Less structural information, susceptible to overlapping spectra in complex mixtures. |

| NMR Spectroscopy | Detailed structural and quantitative information | Unambiguous compound identification and quantification. | Lower sensitivity, higher equipment cost, potential issues with magnetic susceptibility in flow systems. |

Implementation of these Process Analytical Technologies (PAT) will facilitate a deeper understanding of the reaction, leading to improved yields, purity, and process safety.

Deepening Computational Understanding of Reaction Mechanisms and Intermolecular Interactions

Computational chemistry provides invaluable insights that complement experimental work. By modeling the behavior of molecules at the electronic level, researchers can predict reactivity, understand complex reaction mechanisms, and guide the design of new derivatives.

For this compound, future computational studies will be directed towards:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces of synthetic reactions. This allows for the calculation of activation barriers and the identification of transition states and intermediates, providing a detailed understanding of why certain products are formed. This is particularly useful for predicting the outcomes of stereoselective reactions.

Predicting Physicochemical Properties: Computational models can accurately predict properties such as acidity (pKa), redox potential, and spectral characteristics, which can help in designing experiments and interpreting results.

Molecular Docking and Dynamics: In the context of designing derivatives for specific applications (e.g., enzyme inhibitors), molecular docking simulations can predict how a molecule will bind to the active site of a target protein. nih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of this binding over time. This computational screening can prioritize which derivatives are most promising for synthesis and experimental testing. nih.gov The electron-withdrawing groups on the phenyl ring are known to influence these binding interactions.

These computational approaches will accelerate the discovery and development process by allowing for a more targeted and less empirical approach to designing new molecules and synthetic routes based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-nitrophenyl)acetic acid?

The synthesis typically involves sequential functionalization of a phenylacetic acid backbone. A common approach includes:

- Friedel-Crafts acylation to introduce the acetic acid group.

- Nitration at the ortho position using mixed acid (HNO₃/H₂SO₄), ensuring temperature control (<5°C) to avoid over-nitration.

- Chlorination via electrophilic substitution using Cl₂ or SOCl₂, with careful monitoring via TLC to track intermediate formation . Protect the carboxylic acid group during nitration to prevent side reactions, and purify intermediates via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (, ) to confirm the positions of nitro and chloro substituents.

- Mass spectrometry (EI-MS) for molecular weight validation (e.g., NIST reference data in ).

- HPLC-UV for purity assessment (≥95% purity recommended for research use) .

- IR spectroscopy to verify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Q. What safety precautions are necessary during handling?

Refer to Safety Data Sheets (SDS) for acute toxicity data ( indicates potential skin/eye irritation). Mandatory protocols include:

- Use of fume hoods and nitrile gloves .

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers away from oxidizers (per ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?

Conflicting data (e.g., unexpected NMR shifts or MS fragments) may arise from:

- Polymorphism : Validate via single-crystal X-ray diffraction (as in for nitro-phenylacetic acid analogs) .

- Solvate formation : Use thermogravimetric analysis (TGA) to detect hydrate/anhydrate forms.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Q. What strategies optimize regioselective nitration in synthesis?

To direct nitration to the 6-position:

- Electron-withdrawing groups (e.g., chloro substituents) meta-direct nitration. Pre-chlorination ensures proper regioselectivity.

- Use low-temperature nitration (-10°C) with acetic anhydride as a solvent to minimize by-products.

- Monitor reaction progress via in-situ FTIR to detect nitro group formation .

Q. How can reaction by-products be minimized during chlorination?

Key factors include: